molecular formula C14H20N2O5S B3929675 5-{[4-(aminosulfonyl)phenyl]amino}-5-oxo-2-propylpentanoic acid

5-{[4-(aminosulfonyl)phenyl]amino}-5-oxo-2-propylpentanoic acid

Cat. No. B3929675
M. Wt: 328.39 g/mol
InChI Key: BAZCYPMYDLTJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(aminosulfonyl)phenyl]amino}-5-oxo-2-propylpentanoic acid, commonly known as ASP2151, is a novel antiviral drug that has gained significant attention in recent years. This compound belongs to the class of nucleoside analogs and is currently being investigated for its potential therapeutic applications against several viral infections, including influenza, respiratory syncytial virus (RSV), and human metapneumovirus (hMPV).

Mechanism of Action

ASP2151 exerts its antiviral activity by inhibiting the viral RNA polymerase, a key enzyme required for viral replication. ASP2151 is a nucleoside analog that is incorporated into the viral RNA during replication, leading to premature termination of viral RNA synthesis. This results in the inhibition of viral replication and the production of infectious virions.
Biochemical and Physiological Effects:
ASP2151 has been shown to have a good safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses. ASP2151 is well-tolerated and has minimal impact on the host cell metabolism, making it a promising candidate for the treatment of viral infections. ASP2151 has also been shown to have a long half-life, allowing for less frequent dosing regimens.

Advantages and Limitations for Lab Experiments

ASP2151 has several advantages for lab experiments, including its potent antiviral activity, broad-spectrum activity, and good safety profile. However, the main limitation of ASP2151 is its high cost of production, which may limit its availability for research purposes.

Future Directions

There are several future directions for ASP2151 research, including the development of new formulations and dosing regimens for clinical use. ASP2151 may also be investigated for its potential therapeutic applications against other viral infections, such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV). Additionally, the mechanism of action of ASP2151 may be further elucidated to better understand its antiviral activity and potential drug resistance mechanisms.

Scientific Research Applications

ASP2151 has been extensively studied for its antiviral activity against several respiratory viruses, including influenza, 5-{[4-(aminosulfonyl)phenyl]amino}-5-oxo-2-propylpentanoic acid, and hMPV. In preclinical studies, ASP2151 has demonstrated potent antiviral activity against these viruses, inhibiting viral replication and reducing viral load in infected cells. ASP2151 has also been shown to have a broad-spectrum antiviral activity, making it a promising candidate for the treatment of emerging viral infections.

properties

IUPAC Name

5-oxo-2-propyl-5-(4-sulfamoylanilino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-2-3-10(14(18)19)4-9-13(17)16-11-5-7-12(8-6-11)22(15,20)21/h5-8,10H,2-4,9H2,1H3,(H,16,17)(H,18,19)(H2,15,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZCYPMYDLTJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[4-(aminosulfonyl)phenyl]amino}-5-oxo-2-propylpentanoic acid
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5-{[4-(aminosulfonyl)phenyl]amino}-5-oxo-2-propylpentanoic acid
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5-{[4-(aminosulfonyl)phenyl]amino}-5-oxo-2-propylpentanoic acid
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5-{[4-(aminosulfonyl)phenyl]amino}-5-oxo-2-propylpentanoic acid
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5-{[4-(aminosulfonyl)phenyl]amino}-5-oxo-2-propylpentanoic acid
Reactant of Route 6
5-{[4-(aminosulfonyl)phenyl]amino}-5-oxo-2-propylpentanoic acid

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